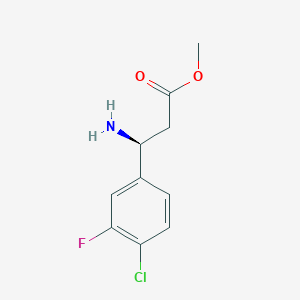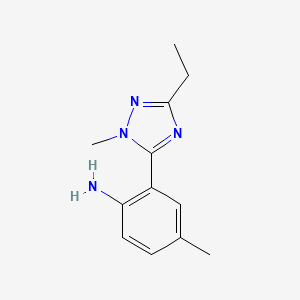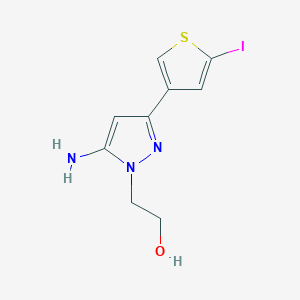
2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an amino group and an iodothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions One common approach starts with the iodination of thiophene, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The iodine atom in the thiophene ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The iodothiophene moiety may also play a role in modulating the compound’s electronic properties, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-3-(5-bromothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine.
2-(5-Amino-3-(5-chlorothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(5-Amino-3-(5-iodothiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-ol makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and biological activity, making this compound particularly interesting for further research.
Eigenschaften
Molekularformel |
C9H10IN3OS |
|---|---|
Molekulargewicht |
335.17 g/mol |
IUPAC-Name |
2-[5-amino-3-(5-iodothiophen-3-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H10IN3OS/c10-8-3-6(5-15-8)7-4-9(11)13(12-7)1-2-14/h3-5,14H,1-2,11H2 |
InChI-Schlüssel |
PHDXFRCQNKCXGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1C2=CSC(=C2)I)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



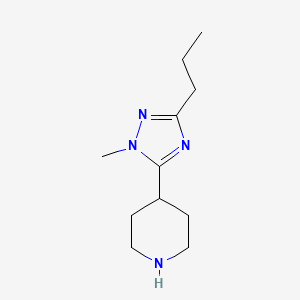
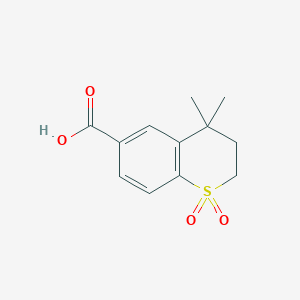
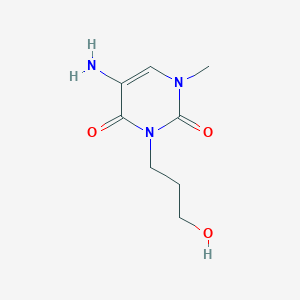
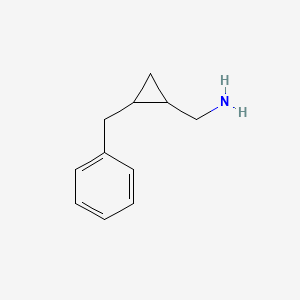
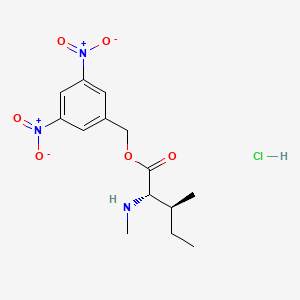

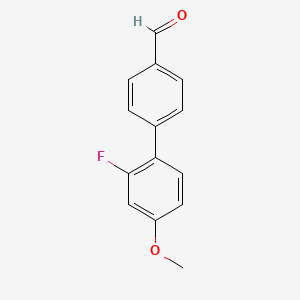
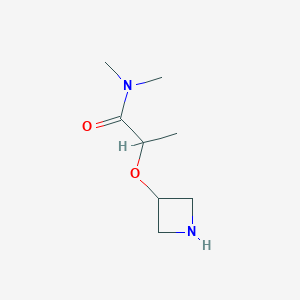
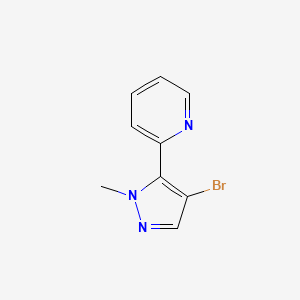
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)
